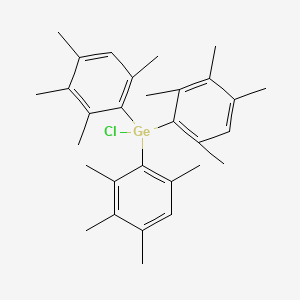
Chlorotris(2,3,4,6-tetramethylphenyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorotris(2,3,4,6-tetramethylphenyl)germane is a chemical compound with the molecular formula C30H39ClGe. It is known for its unique structure, which includes a germanium atom bonded to three 2,3,4,6-tetramethylphenyl groups and one chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chlorotris(2,3,4,6-tetramethylphenyl)germane typically involves the reaction of germanium tetrachloride (GeCl4) with 2,3,4,6-tetramethylphenyl lithium (C10H13Li) in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Chlorotris(2,3,4,6-tetramethylphenyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide (GeO2) and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The chlorine atom in this compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds .
Scientific Research Applications
Chlorotris(2,3,4,6-tetramethylphenyl)germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism by which Chlorotris(2,3,4,6-tetramethylphenyl)germane exerts its effects involves interactions with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound can modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Chlorotris(2,3,4,6-tetramethylphenyl)germane can be compared with other organogermanium compounds, such as:
Tetramethylgermane (Ge(CH3)4): Unlike this compound, this compound contains only methyl groups bonded to the germanium atom.
Triphenylgermane (Ge(C6H5)3H): This compound has phenyl groups instead of 2,3,4,6-tetramethylphenyl groups.
Chlorotriphenylgermane (Ge(C6H5)3Cl): Similar to this compound, but with phenyl groups instead of tetramethylphenyl groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical properties and reactivity.
Properties
| 90753-14-3 | |
Molecular Formula |
C30H39ClGe |
Molecular Weight |
507.7 g/mol |
IUPAC Name |
chloro-tris(2,3,4,6-tetramethylphenyl)germane |
InChI |
InChI=1S/C30H39ClGe/c1-16-13-19(4)28(25(10)22(16)7)32(31,29-20(5)14-17(2)23(8)26(29)11)30-21(6)15-18(3)24(9)27(30)12/h13-15H,1-12H3 |
InChI Key |
NFISXCDDGNNSAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)[Ge](C2=C(C=C(C(=C2C)C)C)C)(C3=C(C=C(C(=C3C)C)C)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


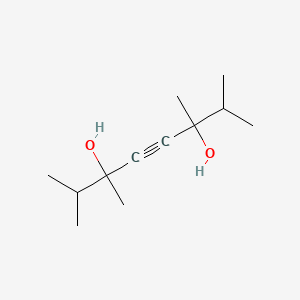
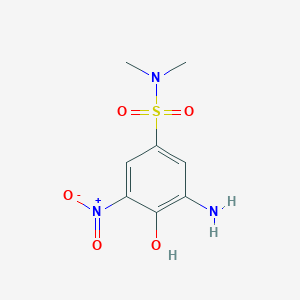
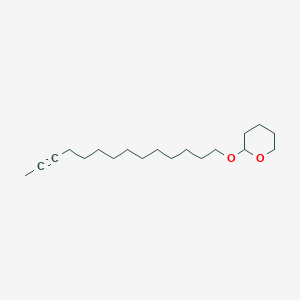


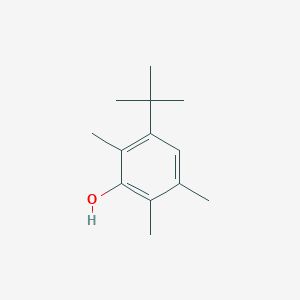


![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)
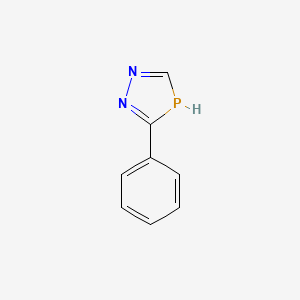
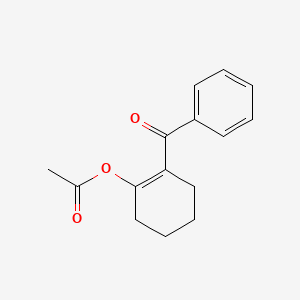

![4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B14362809.png)
